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Compound of Interest

Compound Name: (Oxan-4-yl)methanol

Cat. No.: B104037 Get Quote

For: Researchers, scientists, and drug development professionals.

Introduction: The Versatility of the Oxane Scaffold in
Modern Chemistry
(Oxan-4-yl)methanol, also known as tetrahydropyran-4-ylmethanol, is a valuable building

block in synthetic and medicinal chemistry.[1] Its saturated heterocyclic oxane ring is a

prevalent motif in numerous natural products and pharmacologically active compounds. The

incorporation of this scaffold can enhance physicochemical properties such as solubility and

metabolic stability, making it a desirable feature in drug design.[2][3][4] The primary alcohol

functionality of (Oxan-4-yl)methanol serves as a versatile handle for a variety of chemical

transformations, allowing for its integration into more complex molecular architectures.

This guide provides detailed experimental setups for key reactions involving (Oxan-4-
yl)methanol, including oxidation, esterification, and etherification. The protocols are designed

to be robust and reproducible, with an emphasis on explaining the underlying chemical

principles to empower researchers to adapt and troubleshoot these methods effectively.

Physicochemical Properties and Safety Information
A thorough understanding of the reagent's properties and safety precautions is paramount for

successful and safe experimentation.
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Property Value Source

Molecular Formula C₆H₁₂O₂ [1]

Molecular Weight 116.16 g/mol [1]

CAS Number 14774-37-9 [1]

Appearance Colorless liquid [5]

Boiling Point Not specified

Solubility
Soluble in water and common

organic solvents

Safety Precautions: (Oxan-4-yl)methanol is classified as a skin and eye irritant.[1][5][6] Always

handle this chemical in a well-ventilated fume hood, wearing appropriate personal protective

equipment (PPE), including safety goggles, gloves, and a lab coat.[5][6][7][8] In case of contact

with skin or eyes, rinse immediately with copious amounts of water.[5][6][7]

Experimental Protocols
Oxidation of (Oxan-4-yl)methanol to Oxan-4-
carbaldehyde
The oxidation of the primary alcohol in (Oxan-4-yl)methanol to the corresponding aldehyde is

a fundamental transformation. Mild oxidizing agents are required to prevent over-oxidation to

the carboxylic acid. Two reliable methods are presented here: Swern oxidation and Dess-

Martin periodinane (DMP) oxidation.
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Reaction Setup

Work-up & Purification

(Oxan-4-yl)methanol

Reaction Mixture
(-78 °C to RT)

Oxidizing Agent
(Oxalyl Chloride/DMSO or DMP)

Solvent (DCM)
Quenching

(Triethylamine or Na₂S₂O₃/NaHCO₃)
Aqueous Work-up

& Extraction Column Chromatography Oxan-4-carbaldehyde

Workflow for the Oxidation of (Oxan-4-yl)methanol.

Click to download full resolution via product page

Caption: Workflow for the Oxidation of (Oxan-4-yl)methanol.

The Swern oxidation utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride to afford

the aldehyde under mild, low-temperature conditions, minimizing side reactions.

Materials:

(Oxan-4-yl)methanol

Oxalyl chloride

Dimethyl sulfoxide (DMSO)

Triethylamine (TEA)

Dichloromethane (DCM), anhydrous

Round-bottom flask

Magnetic stirrer

Argon or Nitrogen inert atmosphere setup
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Low-temperature thermometer

Separatory funnel

Rotary evaporator

Silica gel for column chromatography

Procedure:

Preparation: In a flame-dried, three-necked round-bottom flask under an inert atmosphere,

dissolve oxalyl chloride (1.2 eq.) in anhydrous DCM at -78 °C (dry ice/acetone bath).

Activation: To this solution, add DMSO (2.2 eq.) dropwise, ensuring the internal temperature

does not exceed -60 °C. Stir for 15 minutes.

Alcohol Addition: Add a solution of (Oxan-4-yl)methanol (1.0 eq.) in anhydrous DCM

dropwise, maintaining the temperature below -60 °C. Stir for 30 minutes.

Quenching: Add triethylamine (5.0 eq.) dropwise to the reaction mixture. After 15 minutes,

remove the cooling bath and allow the mixture to warm to room temperature.

Work-up: Add water to the reaction mixture and transfer to a separatory funnel. Separate the

layers and extract the aqueous layer twice with DCM.

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium

sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel

column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield oxan-4-

carbaldehyde.

DMP is a hypervalent iodine reagent that offers a convenient and milder alternative to

chromium-based oxidants and the Swern oxidation.

Materials:

(Oxan-4-yl)methanol

Dess-Martin Periodinane (DMP)
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Dichloromethane (DCM), anhydrous

Saturated aqueous sodium bicarbonate (NaHCO₃)

Sodium thiosulfate (Na₂S₂O₃)

Round-bottom flask

Magnetic stirrer

Procedure:

Reaction Setup: To a solution of (Oxan-4-yl)methanol (1.0 eq.) in anhydrous DCM, add

Dess-Martin Periodinane (1.2 eq.) in one portion at room temperature.

Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress

by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.

Work-up: Upon completion, dilute the reaction mixture with DCM and pour it into a

separatory funnel containing a 1:1 mixture of saturated aqueous NaHCO₃ and 10% aqueous

Na₂S₂O₃.

Extraction and Purification: Separate the layers and extract the aqueous layer twice with

DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter,

and concentrate under reduced pressure. Purify the crude product by silica gel column

chromatography.

Esterification of (Oxan-4-yl)methanol
The formation of esters from (Oxan-4-yl)methanol can be achieved through several methods,

depending on the nature of the carboxylic acid and the desired reaction conditions.

This classical method involves the reaction of an alcohol with a carboxylic acid in the presence

of a strong acid catalyst. The reaction is reversible and is typically driven to completion by

using an excess of one of the reactants or by removing water as it is formed.

Materials:
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(Oxan-4-yl)methanol

Carboxylic acid (e.g., acetic acid)

Sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH), catalytic amount

Solvent (e.g., toluene, or excess carboxylic acid if liquid)

Dean-Stark apparatus (optional)

Saturated aqueous sodium bicarbonate (NaHCO₃)

Brine

Procedure:

Reaction Setup: In a round-bottom flask, combine (Oxan-4-yl)methanol (1.0 eq.), the

carboxylic acid (1.2-5.0 eq.), and a catalytic amount of sulfuric acid (e.g., 2-3 drops) in a

suitable solvent like toluene. If a Dean-Stark trap is used, fill the side arm with toluene.

Reaction: Heat the mixture to reflux. If using a Dean-Stark trap, monitor the collection of

water. The reaction progress can also be monitored by TLC.

Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with a

suitable organic solvent (e.g., ethyl acetate) and wash with water, saturated aqueous

NaHCO₃ (to neutralize the acid catalyst), and finally with brine.

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate

under reduced pressure. Purify the resulting ester by column chromatography or distillation.

The Steglich esterification is a mild method that uses a carbodiimide (such as DCC or EDC) to

activate the carboxylic acid, often in the presence of a catalytic amount of 4-

dimethylaminopyridine (DMAP). This method is particularly useful for acid-sensitive substrates

or for coupling sterically hindered alcohols and carboxylic acids.

Materials:

(Oxan-4-yl)methanol
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Carboxylic acid

N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide

(EDC)

4-Dimethylaminopyridine (DMAP), catalytic amount

Dichloromethane (DCM), anhydrous

Procedure:

Reaction Setup: To a solution of the carboxylic acid (1.1 eq.), (Oxan-4-yl)methanol (1.0 eq.),

and a catalytic amount of DMAP in anhydrous DCM, add DCC or EDC (1.2 eq.) at 0 °C.

Reaction: Allow the reaction mixture to warm to room temperature and stir until the reaction

is complete as indicated by TLC. A white precipitate of dicyclohexylurea (DCU) will form if

DCC is used.

Work-up: If DCC was used, filter off the DCU precipitate and wash it with DCM. If EDC was

used, the urea byproduct is water-soluble and can be removed during the aqueous work-up.

Purification: Wash the filtrate or the reaction mixture with 1M HCl, saturated aqueous

NaHCO₃, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and

concentrate. Purify the crude ester by column chromatography.

Etherification of (Oxan-4-yl)methanol
The synthesis of ethers from (Oxan-4-yl)methanol can be readily accomplished via the

Williamson ether synthesis or the Mitsunobu reaction.
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Alkoxide Formation

Nucleophilic Substitution Work-up & Purification

(Oxan-4-yl)methanol (Oxan-4-yl)methoxide

Strong Base
(NaH or KH)

SN2 ReactionAlkyl Halide
(e.g., Benzyl Bromide)

Aqueous Work-up Purification Target Ether

Workflow for Williamson Ether Synthesis.

Click to download full resolution via product page

Caption: Workflow for Williamson Ether Synthesis.

This method involves the deprotonation of the alcohol to form an alkoxide, which then acts as a

nucleophile in an Sₙ2 reaction with an alkyl halide.

Materials:

(Oxan-4-yl)methanol

Sodium hydride (NaH) or Potassium hydride (KH)

Alkyl halide (e.g., methyl iodide, benzyl bromide)

Tetrahydrofuran (THF) or Dimethylformamide (DMF), anhydrous

Saturated aqueous ammonium chloride (NH₄Cl)

Procedure:
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Alkoxide Formation: To a suspension of NaH (1.2 eq.) in anhydrous THF at 0 °C, add a

solution of (Oxan-4-yl)methanol (1.0 eq.) in anhydrous THF dropwise. Stir the mixture at 0

°C for 30 minutes, then allow it to warm to room temperature.

Nucleophilic Substitution: Cool the reaction mixture back to 0 °C and add the alkyl halide (1.1

eq.) dropwise. Allow the reaction to warm to room temperature and stir until completion

(monitor by TLC).

Work-up: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl.

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

Purification: Wash the combined organic layers with water and brine, dry over anhydrous

sodium sulfate, filter, and concentrate. Purify the crude ether by column chromatography.

The Mitsunobu reaction allows for the formation of ethers from alcohols and phenols under

mild, neutral conditions, using triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate such

as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).

Materials:

(Oxan-4-yl)methanol

Phenol or another acidic alcohol

Triphenylphosphine (PPh₃)

Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)

Tetrahydrofuran (THF), anhydrous

Procedure:

Reaction Setup: To a solution of (Oxan-4-yl)methanol (1.0 eq.), the phenol (1.1 eq.), and

PPh₃ (1.2 eq.) in anhydrous THF at 0 °C, add DEAD or DIAD (1.2 eq.) dropwise.

Reaction: Allow the reaction to warm to room temperature and stir until completion (monitor

by TLC).
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Work-up and Purification: Concentrate the reaction mixture under reduced pressure. The

crude product can be purified by column chromatography to separate the desired ether from

triphenylphosphine oxide and the hydrazine byproduct.

Conclusion
(Oxan-4-yl)methanol is a highly adaptable synthetic intermediate. The protocols detailed in

this guide for its oxidation, esterification, and etherification provide a solid foundation for its use

in a wide range of research and development applications. By understanding the principles

behind these transformations, researchers can effectively incorporate the valuable oxane

moiety into their target molecules, paving the way for the discovery of novel compounds with

enhanced properties.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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